![molecular formula C10H12N2O3S2 B2758639 3,5-dimethyl-N-(thiophen-3-ylmethyl)isoxazole-4-sulfonamide CAS No. 1209327-68-3](/img/structure/B2758639.png)
3,5-dimethyl-N-(thiophen-3-ylmethyl)isoxazole-4-sulfonamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of “3,5-dimethyl-N-(thiophen-3-ylmethyl)isoxazole-4-sulfonamide” consists of a five-membered heterocyclic moiety commonly found in many commercially available drugs . The structure includes one oxygen atom and one nitrogen atom at adjacent positions .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of isoxazoles, including “3,5-dimethyl-N-(thiophen-3-ylmethyl)isoxazole-4-sulfonamide”, often involve 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides . This reaction can be performed under solvent-free conditions using a recyclable Cu/Al2O3 nanocomposite catalyst .
Scientific Research Applications
Tautomeric Behavior and Molecular Conformation Studies
Sulfonamide derivatives, including those related to 3,5-dimethyl-N-(thiophen-3-ylmethyl)isoxazole-4-sulfonamide, have been extensively studied for their tautomeric behavior and molecular conformation, which are essential for understanding their pharmaceutical and biological activities. These studies employ advanced spectroscopic methods to elucidate the structural dynamics crucial for their function (Erturk et al., 2016).
Development of Endothelin Receptor Antagonists
Research has led to the discovery of N-[[2'-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]-4-(2-oxazolyl)[1,1'-biphenyl]-2-yl]methyl]-N,3,3-trimethylbutanamide (BMS-207940), a highly potent and orally active ET(A) selective antagonist, showcasing the potential of sulfonamide derivatives in developing cardiovascular therapeutics (Murugesan et al., 2003).
Structural Optimization for Metabolic Stability
Further studies have focused on optimizing the structure of sulfonamide derivatives to enhance metabolic stability, leading to the development of compounds with improved pharmacokinetic properties. This optimization process is vital for creating more effective and safer therapeutic agents (Humphreys et al., 2003).
Chemotherapeutic Properties
The chemotherapeutic properties of related sulfonamide compounds, such as 3,4-dimethyl-5-sulfanilamido-isoxazole, have been explored for their effectiveness against pathogenic microorganisms, highlighting the broad therapeutic potential of these compounds in treating infections (Schnitzer & Foster, 1946).
Synthesis and Bioactivities of Derivatives
Research into synthesizing and evaluating the bioactivities of pyrazoline benzensulfonamides, incorporating sulfonamide pharmacophores, has revealed potent inhibitory effects on enzymes like carbonic anhydrase and acetylcholinesterase, with low cytotoxicity. Such studies underscore the multifaceted applications of sulfonamide derivatives in designing new compounds for various bioactivities (Ozmen Ozgun et al., 2019).
Mechanism of Action
Target of Action
Isoxazole derivatives, to which this compound belongs, are known to interact with a variety of biological targets due to their chemical diversity .
Mode of Action
Isoxazole derivatives are known to exhibit diverse biological activities, which suggests that they may interact with their targets in various ways .
Biochemical Pathways
Isoxazole derivatives are known to be involved in a wide range of biological processes, indicating that they may influence numerous biochemical pathways .
properties
IUPAC Name |
3,5-dimethyl-N-(thiophen-3-ylmethyl)-1,2-oxazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3S2/c1-7-10(8(2)15-12-7)17(13,14)11-5-9-3-4-16-6-9/h3-4,6,11H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMAEGZYDDOTNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-N-(thiophen-3-ylmethyl)isoxazole-4-sulfonamide |
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